molecular formula C25H36N6O6 B14653414 L-Valyl-L-tyrosyl-L-valyl-L-histidine CAS No. 41839-93-4

L-Valyl-L-tyrosyl-L-valyl-L-histidine

Cat. No.: B14653414
CAS No.: 41839-93-4
M. Wt: 516.6 g/mol
InChI Key: LFRPJXGKZBPVPN-TUFLPTIASA-N
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Description

L-Valyl-L-tyrosyl-L-valyl-L-histidine is a synthetic tetrapeptide composed of valine (Val), tyrosine (Tyr), valine (Val), and histidine (His) in sequential order.

  • Molecular Formula: Based on the sequence, the formula is estimated as C₂₅H₃₆N₆O₆ (calculated by summing individual amino acid formulas and subtracting three water molecules for peptide bonds).
  • Molecular Weight: Approximately 516.6 g/mol (calculated from the sum of Val: 117.15, Tyr: 181.19, Val: 117.15, His: 155.16, minus 54.045 g/mol for three H₂O).
  • Likely moderate solubility in aqueous solutions due to polar tyrosine and histidine residues.

Properties

CAS No.

41839-93-4

Molecular Formula

C25H36N6O6

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H36N6O6/c1-13(2)20(26)23(34)29-18(9-15-5-7-17(32)8-6-15)22(33)31-21(14(3)4)24(35)30-19(25(36)37)10-16-11-27-12-28-16/h5-8,11-14,18-21,32H,9-10,26H2,1-4H3,(H,27,28)(H,29,34)(H,30,35)(H,31,33)(H,36,37)/t18-,19-,20-,21-/m0/s1

InChI Key

LFRPJXGKZBPVPN-TUFLPTIASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-L-valyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Fermentation using genetically engineered microorganisms can also be employed to produce peptides, including this compound .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-L-valyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives or chemical groups using coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Dityrosine, oxidized histidine derivatives.

    Reduction: Reduced peptide with modified disulfide bonds.

    Substitution: Peptides with modified amino acid residues.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-valyl-L-histidine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-valyl-L-histidine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination, while the tyrosine residue can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Valyl-L-tyrosyl-L-valyl-L-histidine with peptides of varying lengths and compositions from the evidence:

Compound (CAS No.) Sequence/Composition Molecular Formula Molecular Weight (g/mol) Key Features
L-Valyl-L-tyrosyl-L-valine (17355-22-5) Val-Tyr-Val (tripeptide) C₂₀H₂₉N₃O₆ ~379.3 Shorter chain; lacks histidine; higher hydrophobicity.
L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (133605-55-7) Val-Gly-Val-Tyr-Val-His-Pro (hexapeptide) C₃₇H₅₅N₉O₉ 769.89 Includes glycine and proline; extended structure with histidine at position 5.
L-Histidine, L-tyrosyl-L-alanyl-L-threonyl-L-seryl-L-leucyl-L-valyl (863660-77-9) His-Tyr-Ala-Thr-Ser-Leu-Val (hexapeptide) C₃₆H₅₅N₉O₁₁ 789.88 Contains threonine, serine, and leucine; diverse functional groups.
L-Histidine, L-valyl-L-valyl-L-alanylglycyl-L-valyl-L-alanyl-L-asparaginyl... (93265-79-3) Complex 13-mer peptide C₆₆H₁₀₄N₂₀O₁₇ 1449.66 Extremely long chain; multiple alanine and asparagine residues.

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